Benzenemethanesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- is a chemical compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structure, which includes a benzenesulfonyl chloride group and an isoindole moiety. It is often used as an intermediate in organic synthesis and has been studied for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- typically involves the reaction of benzenesulfonyl chloride with an appropriate isoindole derivative. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced reaction monitoring techniques ensures consistent quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The isoindole moiety can undergo oxidation or reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and various isoindole derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of Benzenemethanesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Benzenemethanesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- can be compared with other similar compounds, such as:
Benzenesulfonyl chloride: Lacks the isoindole moiety and has different reactivity and applications.
Isoindole derivatives: Compounds with similar isoindole structures but different substituents, leading to variations in their chemical and biological properties.
Sulfonamide derivatives: Compounds with sulfonamide groups that exhibit different biological activities and applications.
The uniqueness of Benzenemethanesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- lies in its combination of the benzenesulfonyl chloride and isoindole moieties, which confer distinct chemical reactivity and potential biological activities.
Biological Activity
Benzenemethanesulfonyl chloride, specifically the compound 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, is a sulfonamide derivative with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a benzene ring attached to a methanesulfonyl chloride group and an isoindolinone moiety. This configuration allows for various interactions with biological targets, primarily due to the presence of the sulfonamide functionality which is known for its pharmacological importance.
Molecular Formula: C₁₃H₉ClN₂O₃S
Molecular Weight: 300.73 g/mol
Antibacterial Activity
Research indicates that compounds similar to benzenemethanesulfonyl chloride exhibit notable antibacterial properties. In studies involving various bacterial strains, including Salmonella typhi and Bacillus subtilis, these compounds demonstrated moderate to strong antibacterial activity. The mechanism typically involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease, while urease inhibitors are important in managing urinary tract infections and kidney stones.
Inhibition Data:
Compound | IC₅₀ (µM) | Target Enzyme |
---|---|---|
Compound A | 2.14±0.003 | AChE |
Compound B | 1.13±0.003 | Urease |
Reference (Thiourea) | 21.25±0.15 | Urease |
The biological activity of benzenemethanesulfonyl chloride can be attributed to several mechanisms:
- Enzyme Interaction : The sulfonamide group interacts with enzymes by mimicking natural substrates or cofactors, leading to competitive inhibition.
- Disruption of Cellular Processes : By interfering with bacterial metabolism or signaling pathways, these compounds can effectively reduce bacterial proliferation.
- Binding Affinity : Studies on binding interactions with proteins such as bovine serum albumin (BSA) suggest that these compounds can effectively target and modulate protein functions.
Study on Antibacterial Efficacy
A study published in Brazilian Journal of Pharmaceutical Sciences evaluated a series of sulfonamide derivatives for their antibacterial properties. Among them, the compound similar to benzenemethanesulfonyl chloride showed significant effectiveness against multiple bacterial strains, indicating its potential as a lead compound for antibiotic development .
Enzyme Inhibition Assays
In another investigation focused on enzyme inhibition, derivatives were synthesized and tested for their ability to inhibit AChE and urease. The results indicated that certain derivatives exhibited IC₅₀ values significantly lower than traditional inhibitors, suggesting improved efficacy and potential for therapeutic use .
Properties
Molecular Formula |
C15H10ClNO4S |
---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
[4-(1,3-dioxoisoindol-2-yl)phenyl]methanesulfonyl chloride |
InChI |
InChI=1S/C15H10ClNO4S/c16-22(20,21)9-10-5-7-11(8-6-10)17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 |
InChI Key |
PKTBAKNJFMCQIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.